molecular formula C8H9I B1295298 4-Iodo-1,2-dimethylbenzene CAS No. 31599-61-8

4-Iodo-1,2-dimethylbenzene

Cat. No. B1295298
Key on ui cas rn: 31599-61-8
M. Wt: 232.06 g/mol
InChI Key: CSFRCLYFVINMBZ-UHFFFAOYSA-N
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Patent
US09181182B2

Procedure details

A mixture of 1,2-dimethylbenzene (1.06 g; 10 mmol), silver trifluoromethanesulfonate (2.56 g; 10 mmol) and I2 (2.53 g; 10 mmol) in CH2Cl2 (50 ml) was stirred for 7 h at room temperature, then filtered through a Celite pad, washed with fresh CH2Cl2 (2×20 ml) and combined filtrates were washed with 5% Na2SO3, H2O, brine and dried over anhydrous MgSO4 and filtered. The filtrate was evaporated to dryness under reduced pressure to give crude title compound (1.8 g; 78%) as brownish oil, which was used in next step without further purification. 1H-NMR (CDCl3) 2.23 (s, 6H), 6.84 (d, 1H, J=8.0 Hz); 7.39 (dd, 1H, J=1.7; 8.0 Hz); 7.46 (broad s, 1H).
Quantity
1.06 g
Type
reactant
Reaction Step One
Name
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
silver trifluoromethanesulfonate
Quantity
2.56 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH3:8].[I:9]I>C(Cl)Cl.FC(F)(F)S([O-])(=O)=O.[Ag+]>[I:9][C:6]1[CH:5]=[CH:4][C:3]([CH3:8])=[C:2]([CH3:1])[CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
CC1=C(C=CC=C1)C
Name
Quantity
2.53 g
Type
reactant
Smiles
II
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
silver trifluoromethanesulfonate
Quantity
2.56 g
Type
catalyst
Smiles
FC(S(=O)(=O)[O-])(F)F.[Ag+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 7 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through a Celite pad
WASH
Type
WASH
Details
washed with fresh CH2Cl2 (2×20 ml)
WASH
Type
WASH
Details
were washed with 5% Na2SO3, H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
IC1=CC(=C(C=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 77.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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